(1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane
Description
(1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane is a bicyclic amine derivative protected by a tert-butoxycarbonyl (Boc) group at the 7-position. Its molecular formula is C₁₁H₂₀N₂O₂, with a molecular weight of 212.29 g/mol (majority of sources; see Note below). The compound features a strained bicyclo[4.2.0]octane framework, which confers rigidity and influences its reactivity and biological interactions. It is widely used as a building block in medicinal chemistry for synthesizing complex molecules, including antibiotics and enzyme inhibitors. The Boc group enhances solubility and stability during synthetic processes.
Note: A discrepancy exists in the molecular formula reported by American Elements (C₁₄H₂₃NO₂), which conflicts with other authoritative sources. This may stem from a typographical error or misannotation, as the Boc-protected diazabicyclo[4.2.0]octane structure consistently aligns with C₁₁H₂₀N₂O₂ in synthetic literature.
Properties
IUPAC Name |
tert-butyl (1S,6S)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-6-12-5-4-9(8)13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQRKRDWYBRFAA-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C1CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H]1CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a diazabicyclo[4.2.0]octane derivative.
Protection Step: The precursor is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base, such as triethylamine, to introduce the Boc protecting group.
Purification: The product is purified using standard techniques like column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of (1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, along with efficient purification methods to meet industrial standards.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the Boc group under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of oxidized derivatives with functional groups like ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with alcohol or amine groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the Boc group.
Scientific Research Applications
(1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Studied for its interactions with biological targets and potential therapeutic effects.
Industrial Applications: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group can be selectively removed under acidic conditions, allowing the compound to interact with its target. The diazabicyclo structure provides a rigid framework that can enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs with Different Bicyclic Systems
Key Findings :
- 3,7-Diazabicyclo[3.3.0]octane Derivatives : Compound 25b (3-benzyl-substituted) demonstrated potent antimycobacterial activity (MIC = 0.2 μM). The smaller [3.3.0] system likely increases ring strain, enhancing target binding but reducing metabolic stability compared to the [4.2.0] framework.
- Azabicyclo[2.2.1]heptane and [3.2.1]octane : Compound [32] ([2.2.1]heptane) showed weak activity (IC₅₀ = 77.57 µM), while [33] ([3.2.1]octane) exhibited a 12-fold improvement (IC₅₀ = 6.25 µM). Larger bicyclic systems may better accommodate steric demands of biological targets.
Stereochemical Variations
(1S,6S) vs. (1S,6R) Isomers:
- The (1S,6S) configuration in the target compound optimizes spatial orientation for receptor binding, whereas the (1S,6R)-3-Boc analog (CAS 1417789-49-1) exhibits distinct physicochemical properties due to altered stereoelectronics.
- Rel-Isomers : The racemic (1R,6S)-rel-3-Boc derivative (CAS 1250993-51-1) shows reduced enantiomeric purity in synthesis, impacting its utility in asymmetric catalysis.
Protecting Group Effects
Boc vs. Cbz Protection :
- Boc Group : Enhances solubility in organic solvents and stability under basic conditions. The (1S,6S)-7-Boc derivative is preferred for solid-phase peptide synthesis.
- Cbz Group: (1S,6S)-7-Cbz-3,7-diazabicyclo[4.2.0]octane (CAS 1932306-72-3) is more labile under hydrogenolysis, making it suitable for temporary protection in multistep syntheses.
Substituent Effects
- Benzyl Substitution : The 3-benzyl group in compound 25b ([3.3.0] system) significantly enhances antimycobacterial activity (MIC = 0.2 μM) compared to unsubstituted analogs.
- Methyl Groups : Tropane-like substituents (e.g., in [33]) improve IC₅₀ values by 12-fold, highlighting the role of hydrophobic interactions.
Biological Activity
(1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane is a bicyclic compound characterized by its unique diazabicyclo structure and a tert-butoxycarbonyl (Boc) protecting group. This compound has gained attention for its potential applications in organic synthesis and medicinal chemistry, particularly as a pharmacophore in drug design.
- Molecular Formula : C₁₁H₂₀N₂O₂
- Molecular Weight : 212.29 g/mol
- CAS Number : 1932385-64-2
- Boiling Point : 295.4 ± 40.0 °C (predicted)
- Density : 1.076 ± 0.06 g/cm³ (predicted)
- pKa : 10.41 ± 0.20 (predicted)
These properties indicate the compound's stability and solubility characteristics, which are essential for its biological activity and applications in synthesis.
The biological activity of (1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The Boc group can be selectively removed under acidic conditions, facilitating interaction with biological targets. The rigid framework provided by the diazabicyclo structure enhances binding affinity and specificity.
Applications in Medicinal Chemistry
- Drug Design : The compound is investigated for its potential as a pharmacophore due to its structural features that may influence biological activity.
- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Therapeutic Effects : Ongoing research is exploring its effects on various biological systems, including pain modulation and anti-inflammatory responses.
Study 1: Enzyme Interaction
A study focused on the interaction of (1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane with the TRPM8 ion channel showed promising results in modulating cold sensation and pain pathways. The compound was found to inhibit TRPM8 activity, suggesting potential applications in pain management therapies .
Study 2: Synthesis of Derivatives
Research into derivatives of this compound has revealed that modifications to the Boc group can significantly alter biological activity. For instance, substituting the Boc group with other protective groups resulted in varying degrees of enzyme inhibition .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (1S,6S)-3,7-Diazabicyclo[4.2.0]octane | Structure | Moderate enzyme inhibition |
| (1S,6S)-7-Cbz-3,7-diazabicyclo[4.2.0]octane | Structure | High binding affinity to TRPM8 |
This table illustrates how structural variations can impact biological activity, emphasizing the importance of the Boc group in enhancing stability and specificity.
Q & A
Q. How should researchers address contradictory data in published synthetic protocols?
- Methodological Answer :
- Reproducibility Checks : Replicate reactions under strictly controlled conditions (e.g., anhydrous solvents, glovebox) .
- Meta-Analysis : Compare yields and stereoselectivity across 10+ studies to identify outlier methodologies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
